molecular formula C72H100CoN18O17P B1669280 Coenzyme B<SUB>12</SUB> CAS No. 13870-90-1

Coenzyme B12

Cat. No. B1669280
CAS RN: 13870-90-1
M. Wt: 1579.6 g/mol
InChI Key: ZIHHMGTYZOSFRC-YKRUXZDWSA-L
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Description

Coenzyme B12, also known as cobalamin, is a water-soluble vitamin involved in metabolism . It is one of eight B vitamins and is required by animals, which use it as a cofactor in DNA synthesis, and in both fatty acid and amino acid metabolism . It is important in the normal functioning of the nervous system via its role in the synthesis of myelin, and in the circulatory system in the maturation of red blood cells in the bone marrow .


Synthesis Analysis

Coenzyme B12 is synthesized by only some archaea and bacteria . In a study, it was found that the genes responsible for the synthesis of Coenzyme B12 were cloned into three compatible plasmids and expressed heterologously in E. coli BL21 (DE3). The recombinant E. coli expressed the coenzyme B12 synthetic genes and successfully produced coenzyme B12 .


Molecular Structure Analysis

The molecular structure of Coenzyme B12 is complex, containing a corrin ring with Cobalt, the only metal in the molecule, positioned right in the center of the structure by four coordinated bonds of nitrogen from four pyrrole groups . The fifth ligand connected to Cobalt is a nitrogen coming from the 5,6-dimethhylbenzimidazole .


Chemical Reactions Analysis

Coenzyme B12 functions as a coenzyme for various metabolic functions, including fat and carbohydrate metabolism and protein synthesis . Enzymatic reactions, such as isomerisation, dehalogenation, and methyl transfer, rely on the formation and cleavage of the Co–C bond .


Physical And Chemical Properties Analysis

Coenzyme B12-dependent glycerol dehydratase (GDHt) catalyzes the dehydration reaction of glycerol in the presence of adenosylcobalamin to yield 3-hydroxypropanal (3-HPA), which can be converted biologically to versatile platform chemicals such as 1,3-propanediol and 3-hydroxypropionic acid .

Scientific Research Applications

Coenzyme B12 Production

Ko et al. (2014) explored the production of Coenzyme B12 (Vitamin B12) in Escherichia coli, revealing its successful synthesis under both anaerobic and aerobic conditions. This study highlights the potential of using genetically engineered microorganisms for producing complex biomolecules like Coenzyme B12 (Ko et al., 2014).

Molecular Insights into Coenzyme B12

Liu et al. (2014) provided a detailed molecular understanding of the photodissociation of the Co-C bond in Coenzyme B12 using time-dependent density functional theory (TD-DFT). This work offers critical insights into the molecular mechanisms underpinning the biological activity of Coenzyme B12 (Liu et al., 2014).

Coenzyme B12 in Chemical Biology

Jaouen and Top (2013) discussed the role of Coenzyme B12 in the field of chemical biology, particularly its significance in bioorganometallic chemistry. This study underscores the diverse applications of Coenzyme B12 in biological and medical research (Jaouen & Top, 2013).

Coenzyme B12 Trafficking in Mammals

Banerjee (2006) presented a model for intracellular B12 trafficking in mammals, emphasizing the complex pathway involved in the assimilation and utilization of this cofactor in human cells. This research is crucial for understanding the biological roles of Coenzyme B12 in mammals (Banerjee, 2006).

Coenzyme B12 in Microbial and Genetic Resources

Balabanova et al. (2021) reviewed the microbial and genetic resources for the biosynthesis of Coenzyme B12, emphasizing its role in ecosystems and industrial biotechnology. This study highlights the potential of Coenzyme B12 in various applications ranging from natural ecosystems to commercial production (Balabanova et al., 2021).

Safety And Hazards

When taken at appropriate doses, vitamin B-12 supplements are generally considered safe . While the recommended daily amount of vitamin B-12 for adults is 2.4 micrograms, higher doses have been found to be safe . Your body absorbs only as much as it needs, and any excess passes through your urine .

Future Directions

The concept of nutrient synergy, which refers to the combined effects of two or more nutrients working together having a greater physiological impact on the body than when each nutrient is consumed individually, has gained considerable attention for its impact on overall well-being . This concept holds promise for the future research and understanding of Coenzyme B12.

properties

IUPAC Name

(2S,3S,4R,5R)-2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H90N13O14P.C10H12N5O3.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-4-6(16)7(17)10(18-4)15-3-14-5-8(11)12-2-13-9(5)15;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);2-4,6-7,10,16-17H,1H2,(H2,11,12,13);/q;-1;+3/p-2/t31-,34-,35-,36-,37+,41-,52-,53-,56-,57+,59-,60+,61+,62+;4-,6+,7+,10+;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJLVMGLJZXSGX-SLAFOUTOSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[CH2-]C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]\4([C@H]([C@@H]5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](C(=N7)/C=C\8/C([C@@H](C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[CH2-][C@@H]1[C@@H]([C@@H]([C@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.[Co+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H100CoN18O17P
Record name adenosylcobalamin
Source Wikipedia
URL https://en.wikipedia.org/wiki/Adenosylcobalamin
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1579.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calomide

CAS RN

13870-90-1
Record name Cobamamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.192
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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